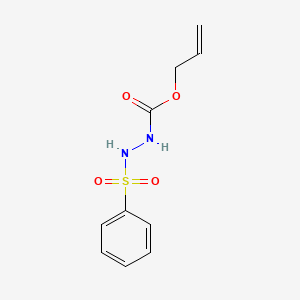
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethoxyethyl group, and a dimethylphenyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 2,2-dimethoxyethanol, and chloroacetyl chloride.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and alcohols.
科学的研究の応用
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes, resulting in changes in protein synthesis.
類似化合物との比較
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,2-dimethoxyethyl)-N-phenylacetamide: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical and biological properties.
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,4-dimethylphenyl)acetamide: Has dimethyl groups at different positions on the phenyl ring, leading to variations in reactivity and activity.
2-Chloro-N-(2,2-dimethoxyethyl)-N-(3,5-dimethylphenyl)acetamide: The dimethyl groups are positioned differently, affecting the compound’s overall behavior.
特性
CAS番号 |
60710-54-5 |
|---|---|
分子式 |
C14H20ClNO3 |
分子量 |
285.76 g/mol |
IUPAC名 |
2-chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H20ClNO3/c1-10-6-5-7-11(2)14(10)16(12(17)8-15)9-13(18-3)19-4/h5-7,13H,8-9H2,1-4H3 |
InChIキー |
SUEZXFUKBSVMID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N(CC(OC)OC)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
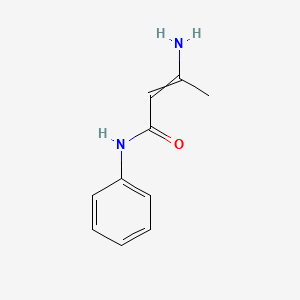


![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
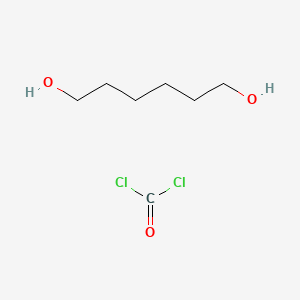
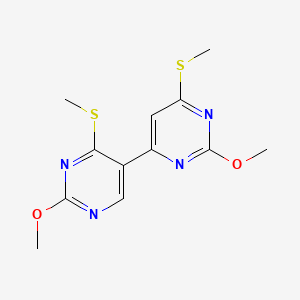
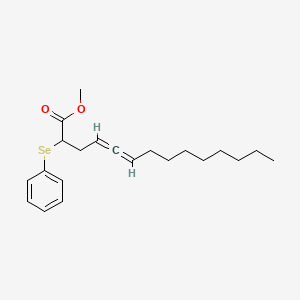

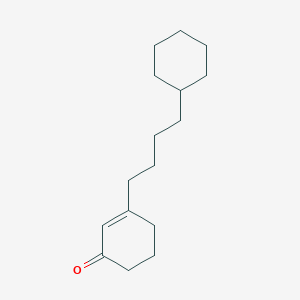

![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
